N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of nitrogen-containing heterocycle . Nitrogen heterocycles are frequently present in biologically active compounds and pharmaceuticals .
Scientific Research Applications
Antiviral and Antimicrobial Activities
Apart from its anticancer potential, the compound’s 2-aminothiazole framework also contributes to other therapeutic areas:
- Antiviral Activity : 2-aminothiazole derivatives have shown antiviral effects . Further investigations could reveal their specific mechanisms and potential applications in treating viral infections.
Anticonvulsant Effects
The compound’s pharmacological profile extends to anticonvulsant properties:
- MES and sc PTZ Tests : Researchers have evaluated the anticonvulsant activity of related compounds in mice using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc PTZ) tests . Further exploration of our compound’s anticonvulsant potential could be valuable.
Other Potential Applications
While the above fields represent the most prominent areas of study, additional investigations may reveal further applications:
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds can interact with their targets to inhibit cellular proliferation .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of pathways associated with cancerous cell lines .
Result of Action
Similar compounds have been shown to exhibit antitumor activities in vitro .
properties
IUPAC Name |
N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-25-11-13-26(14-12-25)27-19-10-6-5-9-18(19)21(24-22(27)29)30-16-20(28)23-15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBLJGRXPISSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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